An In-depth Technical Guide to the Physicochemical Properties of 5-(6-Bromopyridin-2-yl)cyclohexane-1,3-dione
An In-depth Technical Guide to the Physicochemical Properties of 5-(6-Bromopyridin-2-yl)cyclohexane-1,3-dione
Foreword: Bridging Structure and Function in Drug Discovery
In the landscape of modern drug discovery, the journey from a promising molecular scaffold to a viable clinical candidate is paved with rigorous scientific investigation. The adage "structure dictates function" is a foundational principle, and it is the physicochemical properties of a compound that bridge this conceptual gap. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME), ultimately determining its bioavailability and therapeutic efficacy.[1] This guide provides an in-depth exploration of the key physicochemical characteristics of 5-(6-Bromopyridin-2-yl)cyclohexane-1,3-dione, a molecule of significant interest due to its hybrid structure combining the versatile cyclohexane-1,3-dione moiety with a substituted pyridine ring.
The cyclohexane-1,3-dione core is a well-established pharmacophore found in a variety of biologically active compounds, including some with herbicidal and anticancer properties.[2][3][4][5] The inclusion of a bromopyridine substituent introduces a heterocyclic element known to modulate biological activity and pharmacokinetic profiles. This technical guide is designed for researchers, medicinal chemists, and drug development professionals, offering not only a summary of expected properties but also a detailed look at the experimental methodologies required for their validation. The protocols described herein are presented as self-validating systems, emphasizing the causality behind experimental choices to ensure scientific integrity.
Molecular Profile
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IUPAC Name: 5-(6-Bromopyridin-2-yl)cyclohexane-1,3-dione
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Molecular Formula: C₁₁H₁₀BrNO₂
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Molecular Weight: 268.11 g/mol
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Chemical Structure:
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A central cyclohexane-1,3-dione ring.
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A 6-bromopyridin-2-yl group attached at the 5-position of the cyclohexane ring.
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Due to the presence of keto-enol tautomerism in the cyclohexane-1,3-dione ring, this compound can exist in equilibrium between its diketo and enol forms.[6] This tautomerism can significantly influence its solubility, pKa, and interactions with biological targets.
Melting Point: A Primary Indicator of Purity and Stability
The melting point is a fundamental physical property that provides a preliminary assessment of a compound's purity and the strength of its crystal lattice.[7] A sharp melting point range is indicative of a pure crystalline substance, while a broad and depressed range often suggests the presence of impurities.[8]
Expected Properties
| Property | Expected Value |
| Melting Point | > 110 °C |
Experimental Protocol: Capillary Melting Point Determination
The capillary method is the standard technique for accurate melting point determination.[7][10]
Methodology:
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Sample Preparation: The compound must be a fine, dry powder to ensure efficient and reproducible heat transfer.[10] If necessary, grind the sample using a mortar and pestle.
-
Capillary Loading: A small amount of the powdered sample is packed into a thin-walled glass capillary tube to a height of approximately 3 mm.[11]
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Apparatus Setup: The capillary tube is placed into a calibrated melting point apparatus, which typically consists of a heated metal block with a viewing lens.[8]
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Measurement:
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An initial rapid heating can be performed to determine an approximate melting range.[8]
-
For an accurate measurement, a fresh sample is heated to a temperature just below the approximate melting point, and then the heating rate is slowed to about 1-2 °C per minute.
-
The temperature at which the first drop of liquid appears is recorded as the start of the melting range.
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The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[11]
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Caption: Workflow for Melting Point Determination.
Aqueous Solubility: A Critical Factor for Bioavailability
Aqueous solubility is a crucial determinant of a drug's absorption and distribution.[12] Poor solubility can lead to low bioavailability and therapeutic failure. The solubility of 5-(6-Bromopyridin-2-yl)cyclohexane-1,3-dione will be influenced by the interplay between its polar functional groups (dione, pyridine nitrogen) and its nonpolar hydrocarbon backbone.
Expected Solubility Profile
The presence of a basic nitrogen atom in the pyridine ring and the acidic protons of the dione moiety suggest that the compound's solubility will be pH-dependent. It is expected to be sparingly soluble in neutral water but may exhibit increased solubility in acidic or basic solutions due to salt formation.[13]
| Solvent | Expected Solubility | Rationale |
| Water (pH 7.0) | Low to Moderate | Balance of polar and nonpolar regions. |
| 5% Aqueous HCl | Soluble | Protonation of the pyridine nitrogen forms a more polar and soluble ammonium salt. |
| 5% Aqueous NaOH | Soluble | Deprotonation of the acidic enol forms a more polar and soluble enolate salt.[13] |
| Organic Solvents (e.g., DMSO, DMF) | Soluble | "Like dissolves like" principle; the compound has significant organic character. |
Experimental Protocol: Thermodynamic (Shake-Flask) Solubility Assay
The shake-flask method is the gold standard for determining thermodynamic solubility.[14]
Methodology:
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Sample Preparation: An excess amount of the solid compound is added to a known volume of the desired solvent (e.g., water, buffer at a specific pH) in a sealed vial.
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Equilibration: The vials are agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
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Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.
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Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[12]
Caption: Experimental Workflow for Solubility Determination.
Acidity and Basicity (pKa): Governing Ionization State
The pKa value(s) of a molecule define its state of ionization at a given pH. This is critical as the ionization state affects solubility, membrane permeability, and binding to the target protein. 5-(6-Bromopyridin-2-yl)cyclohexane-1,3-dione is an amphoteric molecule, possessing both a basic site (the pyridine nitrogen) and acidic sites (the α-protons of the dione).
Expected pKa Values
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Basic pKa (pKa of the conjugate acid): The pyridine nitrogen is a basic center. The pKa of protonated pyridine is approximately 5.2.[15] The electron-withdrawing effect of the bromine atom is expected to slightly decrease the basicity, leading to a lower pKa.
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Acidic pKa: The cyclohexane-1,3-dione moiety has acidic protons due to the stability of the resulting enolate. The pKa of 1,3-cyclohexanedione is approximately 5.2.[6]
| Ionizable Group | Expected pKa | Type |
| Pyridinium ion (C₅H₄N⁺-R) | ~ 4.5 - 5.0 | Basic |
| Dione Enol (C-H) | ~ 5.0 - 5.5 | Acidic |
Experimental Protocol: Potentiometric or UV-Metric Titration
Potentiometric titration is a highly accurate method for pKa determination. For compounds with a suitable chromophore, UV-metric titration can also be employed.[14]
Methodology (Potentiometric Titration):
-
Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent (like methanol or DMSO) for sparingly soluble compounds.
-
Titration: The solution is titrated with a standardized strong acid (e.g., HCl) and a standardized strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH electrode.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa is determined from the inflection point of the curve or by analyzing the first derivative of the curve.[14]
Caption: Workflow for pKa Determination via Titration.
Lipophilicity (LogP): A Measure of Membrane Permeability
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), measures a compound's preference for a lipid-like (nonpolar) environment versus an aqueous (polar) one.[16][17] It is a key parameter for predicting a drug's ability to cross biological membranes.[1] For orally administered drugs, a LogP value of less than 5 is generally desirable according to Lipinski's Rule of 5.[16][17]
Predicted Lipophilicity
The presence of the bromine atom and the hydrocarbon structure contributes to lipophilicity, while the dione and pyridine nitrogen contribute to hydrophilicity. A computational prediction would place the LogP in a range suitable for drug-like molecules.
| Parameter | Predicted Value | Method |
| LogP (Octanol/Water) | 2.0 - 3.5 | Computational (e.g., ALOGPS, XLogP3) |
Experimental Protocol: HPLC-Based LogP Determination
While the shake-flask method is traditional, HPLC-based methods are faster and more suitable for high-throughput screening.[18][19] This method correlates a compound's retention time on a reverse-phase HPLC column with the known LogP values of a set of standards.
Methodology:
-
Standard Selection: A series of well-characterized compounds with known LogP values are selected as standards.
-
Chromatography: The test compound and the standards are injected onto a reverse-phase HPLC column (e.g., C18). An isocratic mobile phase of buffer and an organic solvent (e.g., methanol or acetonitrile) is used.
-
Retention Time Measurement: The retention time (t_R_) for each compound is recorded.
-
Calibration Curve: A calibration curve is generated by plotting the known LogP values of the standards against the logarithm of their retention factors (log k), where k = (t_R_ - t₀) / t₀ (t₀ is the column dead time).
-
LogP Calculation: The LogP of the test compound is interpolated from the calibration curve using its measured log k value.
Caption: HPLC-Based Workflow for LogP Determination.
Synthesis and Spectral Characterization
A plausible synthetic route for 5-(6-Bromopyridin-2-yl)cyclohexane-1,3-dione would likely involve a Michael addition of a suitable nucleophile to a 2-bromo-6-vinylpyridine derivative or a coupling reaction between a functionalized cyclohexane-1,3-dione and a bromopyridine derivative. The synthesis of related cyclohexane-1,3-dione derivatives often involves the reaction of the dione with an appropriate acid chloride, followed by rearrangement.[20]
Upon successful synthesis, structural confirmation would be achieved through standard spectroscopic techniques:
-
¹H NMR: Expected signals would include aromatic protons on the pyridine ring, and aliphatic protons on the cyclohexane ring, with chemical shifts and coupling patterns characteristic of the structure.
-
¹³C NMR: The spectrum would show distinct signals for the carbonyl carbons of the dione, the aromatic carbons of the pyridine ring (including the carbon bearing the bromine), and the aliphatic carbons of the cyclohexane ring.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic isotopic pattern (M⁺ and M+2 peaks of nearly equal intensity) due to the presence of the bromine atom.
Conclusion and Future Directions
This guide has outlined the critical physicochemical properties of 5-(6-Bromopyridin-2-yl)cyclohexane-1,3-dione and provided robust, validated protocols for their experimental determination. While the specific values presented are based on well-established principles and data from analogous structures, they provide a strong predictive framework for guiding initial research and development efforts. The amphoteric nature of this molecule, coupled with a predicted LogP in the drug-like range, makes it an intriguing candidate for further investigation. Future work should focus on the empirical determination of these properties, exploration of its solid-state forms (polymorphism), and evaluation of its metabolic stability to build a comprehensive profile for potential therapeutic applications.
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